molecular formula C12H13BrO4 B8345916 5-(Benzyloxy)-2-bromo-5-oxopentanoic acid

5-(Benzyloxy)-2-bromo-5-oxopentanoic acid

Cat. No. B8345916
M. Wt: 301.13 g/mol
InChI Key: IHFVLLMHOWMWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-2-bromo-5-oxopentanoic acid is a useful research compound. Its molecular formula is C12H13BrO4 and its molecular weight is 301.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Benzyloxy)-2-bromo-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-2-bromo-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Benzyloxy)-2-bromo-5-oxopentanoic acid

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

2-bromo-5-oxo-5-phenylmethoxypentanoic acid

InChI

InChI=1S/C12H13BrO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)

InChI Key

IHFVLLMHOWMWGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-5-(benzyloxy)-5-oxopentanoic acid, 20.00 g (0.084 mole), and potassium bromide, 34.1 g (0.29 mole), were dissolved in 80 mL of ˜6N aqueous HBr, previously chilled to 0° C. A stream of nitrogen was bubbled through the solution and the mixture was chilled to −10° C. by means of a cold bath. Sodium nitrite, 6.98 g (0.10 mole) was added in portions over 30 min with stirring, while maintaining the temperature of the reaction from −13° C. to −10° C. After 6 hours stirring at −10° C., the mixture was extracted with ethyl ether, 4×100 mL and the resulting solution dried with magnesium sulfate. The mixture was filtered to remove the drying agent and evaporated to give an orange oil. The oil was purified by flash chromatography, chloroform-hexanes to give a clear and colorless oil. The yield was 11.5 g, i.e., 45%, based on starting 2-amino-{[(benzyl-oxy)-5-oxopentanoic acid. NMR is consistent with structure.
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Synthesis routes and methods II

Procedure details

To a solution of L-glutamic acid-5-benzylester (Fluka, 3.0 g, 0.013 mol) and sodium bromide (Fisher, 4.6 g, 0.044 mol) in aqueous hydrobromic acid (Fluka, 1 M, 22.5 mL) cooled to 0° C. was added portion wise sodium nitrite (Fluka, 1.6 g, 0.023 mol). After stirring for 2 h at 0° C., concentrated sulphuric acid (Merck, 1.2 mL) was added followed by diethyl ether (Eternell). The water phase was extracted three times with diethyl ether. The combined organic phases was washed four times with brine, dried over sodium sulphate and evaporated under reduced pressure. The crude product was purified using normal phase chromatography (Silica column (40 g), solvents: A=hexane, B=ethyl acetate, gradient: 10-35% B over 20 min, flow rate 40 mL/min, UV detection at 214 and 254 nm) affording 1.81 g of the pure product. Yield 46%. Structure verified by NMR.
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Yield
46%

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